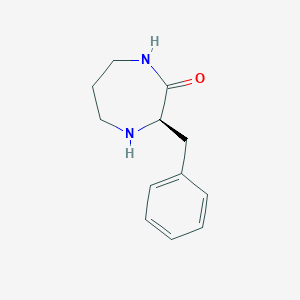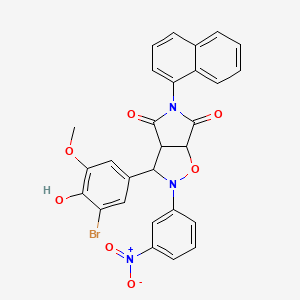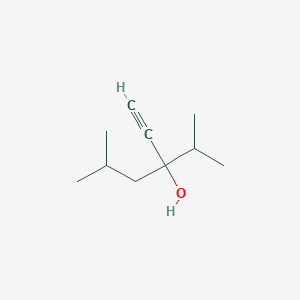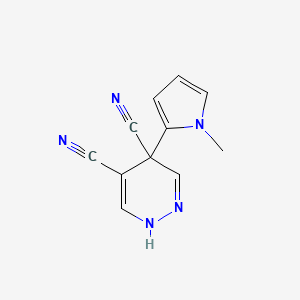
2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chloro, fluoro, and nitroethenyl groups, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to form key intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 2-Amino-6-fluoro-3-(2-nitroethenyl)quinoline.
Substitution: Various substituted quinoline derivatives.
Cyclization: Polycyclic quinoline compounds.
Scientific Research Applications
2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and dyes, benefiting from its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-Chloro-6-fluoroquinoline: Lacks the nitroethenyl group, resulting in different chemical reactivity and biological activity.
6-Fluoro-3-(2-nitroethenyl)quinoline:
2-Chloro-3-(2-nitroethenyl)quinoline: Lacks the fluoro group, which may influence its biological activity and chemical stability
Uniqueness: 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline is unique due to the combination of chloro, fluoro, and nitroethenyl groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
1031929-30-2 |
|---|---|
Molecular Formula |
C11H6ClFN2O2 |
Molecular Weight |
252.63 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H |
InChI Key |
RJQOIWQFIZDXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)

![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)


![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)




